
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile, otherwise known as 2-Bromo-PIC, is a heterocyclic organic compound that has been widely studied due to its unique properties and potential applications. It is a derivative of isonicotinonitrile and is composed of a pyrazole ring and a bromine atom. This compound has been studied for its potential use in synthetic organic chemistry, as well as for its potential biomedical applications.
Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles
This compound serves as a starting material for synthesizing 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse applications, particularly in creating materials with unique optical and electronic properties, which are valuable in advanced technologies like OLEDs and conductive polymers.
Pharmaceutical Compound Synthesis
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile: is utilized in the synthesis of various pharmaceutical compounds . These include the development of new drugs with potential therapeutic applications, such as inhibitors that can regulate biological pathways and treat diseases.
Biological Activity Inhibition
As part of the 4-substituted pyrazoles group, this compound can act as an inhibitor of liver alcohol dehydrogenase . This enzyme is involved in alcohol metabolism, and inhibitors can be used to manage alcohol intake and treat alcohol dependency.
Antibacterial and Antifungal Applications
The compound has been evaluated for its antibacterial and antifungal activities . It shows promise in combating infections caused by various pathogens, including Staphylococcus aureus and Escherichia coli, which are significant concerns in medical settings.
Agrochemical Development
Pyrazole derivatives, including 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile , are explored for their use in agrochemistry . They can be formulated into pesticides or herbicides, offering a new arsenal against pests and weeds that affect crop yields.
Coordination Chemistry
In coordination chemistry , this compound can be used to synthesize ligands that bind to metal ions . These complexes have applications ranging from catalysis to materials science, where they can be used to create novel catalysts or magnetic materials.
Organometallic Chemistry
The compound’s role in organometallic chemistry involves the creation of organometallic frameworks . These structures are crucial for catalytic processes and the development of new materials with unique mechanical and chemical properties.
Medicinal Chemistry
In medicinal chemistry , the compound is a key precursor in synthesizing molecules with a wide range of biological properties . These properties include antibacterial, anti-inflammatory, anticancer, analgesic, and anticonvulsant activities, which are essential for developing new medications.
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .
Result of Action
The interaction of 2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile with the LmPTR1 pocket results in potent in vitro antipromastigote activity . This suggests that the compound could have potential therapeutic effects against diseases caused by the Leishmania parasite.
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-5-13-14(6-8)9-3-7(4-11)1-2-12-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYXZWZTZBFMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1H-pyrazol-1-yl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



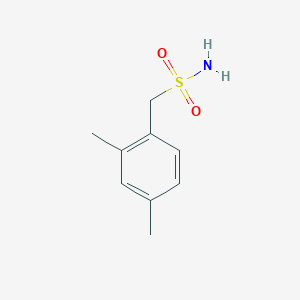
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)

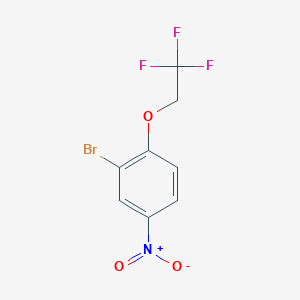


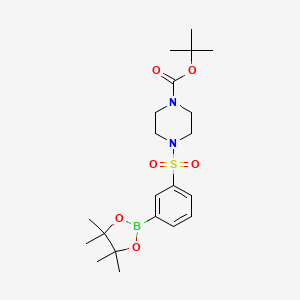

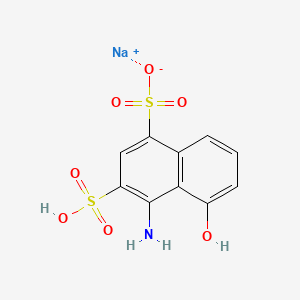

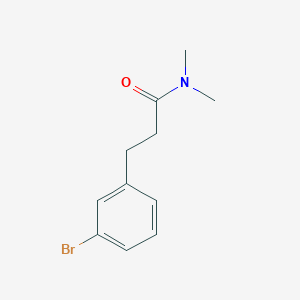
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
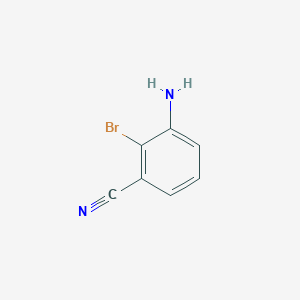
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)